molecular formula C9H11BrFN3 B3214346 1-(5-Bromo-3-fluoropyridin-2-YL)piperazine CAS No. 1141669-85-3

1-(5-Bromo-3-fluoropyridin-2-YL)piperazine

Cat. No.: B3214346
CAS No.: 1141669-85-3
M. Wt: 260.11 g/mol
InChI Key: UUCKXISMUUDBLO-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoropyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H11BrFN3 It is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 3rd position of a pyridine ring, which is attached to a piperazine moiety

Preparation Methods

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoropyridine and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: The 5-bromo-3-fluoropyridine is reacted with piperazine under reflux conditions, typically at elevated temperatures ranging from 80°C to 120°C, for several hours to ensure complete conversion.

    Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(5-Bromo-3-fluoropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Bromo-3-fluoropyridin-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of new therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(5-Bromo-3-fluoropyridin-2-yl)piperazine can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCKXISMUUDBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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